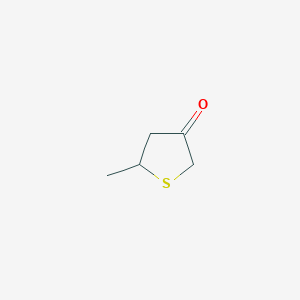

5-Methylthiolan-3-one

Description

Contextualization of Thiolan-3-one Derivatives in Organic Chemistry

Among the various cyclic sulfur ketones, thiolan-3-one and its derivatives are of particular importance in synthetic organic chemistry. The thiolan-3-one structure consists of a five-membered tetrahydrothiophene (B86538) ring with a carbonyl group at the third position. This scaffold serves as a versatile platform for a wide array of chemical modifications. The ketone functionality can undergo standard carbonyl reactions, while the adjacent methylene (B1212753) groups can be functionalized. Furthermore, the sulfur atom itself can be oxidized to form the corresponding sulfoxides and sulfones, which further expands the synthetic utility of this class of compounds. Due to this chemical flexibility, thiolan-3-one derivatives are frequently employed as key intermediates in the synthesis of complex sulfur-containing heterocycles and other target molecules of academic and industrial interest.

Academic Significance of 5-Methylthiolan-3-one in Scientific Inquiry

The compound this compound, identified by the CAS Number 50565-24-7, holds its academic significance primarily as a specialized building block for organic synthesis. bldpharm.comenaminestore.comsigmaaldrich.com Its structure, which features a methyl group on the carbon adjacent to the sulfur atom, makes it a useful starting material for constructing more complex, substituted heterocyclic systems. The presence of a stereocenter at the 5-position also makes it an interesting substrate for investigations into stereoselective reactions.

While extensive, detailed research publications focusing solely on this compound are not prominent, its importance is underscored by its commercial availability from various chemical suppliers. bldpharm.comenaminestore.comsigmaaldrich.combldpharm.com Companies that specialize in providing unique chemical structures for research and development list this compound as part of their building block collections. enaminestore.com This indicates its use by chemists in the synthesis of novel compounds, likely for discovery programs in medicinal and materials chemistry where the introduction of a specific sulfur-containing motif is desired. Its value lies in its ability to serve as a ready-made fragment for producing diverse molecular analogs, allowing researchers to explore structure-activity relationships in a systematic manner. enaminestore.com

Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 50565-24-7 | bldpharm.comenaminestore.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₅H₈OS | bldpharm.comenaminestore.com |

| Molecular Weight | 116.18 g/mol | bldpharm.comenaminestore.com |

Structure

2D Structure

Properties

IUPAC Name |

5-methylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWKNURSWKRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335754 | |

| Record name | 3(2H)-Thiophenone, dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50565-24-7 | |

| Record name | 3(2H)-Thiophenone, dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylthiolan 3 One

Established Chemical Synthesis Pathways of Thiolanones

The construction of the thiolanone core, a five-membered saturated ring containing a sulfur atom and a ketone group, is central to the synthesis of 5-Methylthiolan-3-one. Established methods for creating this heterocyclic system often employ a tandem reaction sequence involving a Michael addition followed by a Dieckmann condensation. nih.govlibretexts.orgyoutube.commasterorganicchemistry.com

This classical approach typically begins with the conjugate addition of a thiol-containing nucleophile, such as a thioglycolic acid ester, to an α,β-unsaturated carbonyl compound. For the synthesis of the parent compound, tetrahydrothiophen-3-one, an acrylic ester is used as the Michael acceptor. The subsequent intramolecular Dieckmann condensation of the resulting diester, promoted by a base, leads to the formation of the β-keto ester, which upon hydrolysis and decarboxylation yields the desired thiolan-3-one.

To achieve the 5-methyl substitution pattern found in this compound, a modified starting material is required for the Michael addition. Specifically, an ester of crotonic acid (but-2-enoic acid) or a related derivative serves as the Michael acceptor, introducing the methyl group at the desired position.

Table 1: General Reaction Scheme for Thiolan-3-one Synthesis

| Step | Reaction Type | Reactants | Key Intermediates | Product |

| 1 | Michael Addition | Thioglycolic acid ester + α,β-Unsaturated ester | Thioether diester | - |

| 2 | Dieckmann Condensation | Thioether diester | Cyclic β-keto ester | Thiolan-3-one |

This two-step, one-pot methodology provides a scalable and efficient route to various substituted thiolanones by modifying the Michael acceptor. nih.gov

Emerging Enantioselective Synthesis Approaches for Chiral Thiolan-3-ones

The presence of a stereocenter at the C5 position in this compound introduces the possibility of chirality. The development of enantioselective synthetic methods to access specific stereoisomers is of significant interest, as the biological and sensory properties of chiral molecules are often enantiomer-dependent.

Asymmetric Catalysis in Cyclic Thioether Ketone Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of thiolanones, asymmetric catalysis can be introduced at various stages of the synthesis. Chiral catalysts can be employed to control the stereochemistry of the initial Michael addition or during a reduction step of the ketone to form a chiral alcohol, which can then be further manipulated.

The use of chiral bifunctional catalysts, such as those derived from thiourea, has been effective in promoting asymmetric Michael additions in other systems, providing a potential avenue for the enantioselective synthesis of the thiolanone precursor. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, creating a chiral environment that directs the formation of one enantiomer over the other.

Furthermore, biocatalysis has emerged as a highly effective strategy. While not directly forming the chiral ketone, the enantioselective reduction of a prochiral ketone is a well-established biocatalytic transformation. For instance, the parent compound, tetrahydrothiophene-3-one, has been successfully reduced to the corresponding (R)-alcohol with high enantiomeric excess using an evolved ketoreductase (KRED) enzyme. nih.govresearchgate.net This highlights the potential of using biocatalysts to access chiral building blocks for the synthesis of enantiopure this compound derivatives.

Table 2: Examples of Asymmetric Catalysis for Chiral Heterocycle Synthesis

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) |

| Chiral Thiourea | Asymmetric Michael Addition | Azaflavanones | Excellent |

| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | Chiral Tetrahydroisoquinolines | Up to 99% |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | (R)-Tetrahydrothiophen-3-ol | >99% |

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules. In the synthesis of this compound, the key challenge lies in controlling the absolute configuration at the C5 carbon.

One strategy to achieve this is through substrate control, where a chiral starting material from the "chiral pool" is used. For example, a chiral thiol or a chiral Michael acceptor could be employed to introduce the desired stereochemistry.

Alternatively, catalyst-controlled asymmetric reactions provide a more flexible approach. Asymmetric hydrogenation, a powerful and well-developed technique, can be used to set stereocenters with high fidelity. For instance, rhodium complexes with chiral phosphine (B1218219) ligands like DuPHOS have been used for the highly enantioselective hydrogenation of various unsaturated substrates to produce chiral products. mdpi.com While direct asymmetric hydrogenation to form a chiral ketone is less common, the hydrogenation of a precursor containing a C=C double bond at a strategic position could establish the desired stereocenter.

The diastereoselectivity of the cyclization step is also a critical consideration. In the Dieckmann condensation, the formation of the five-membered ring can be influenced by the reaction conditions and the nature of the substrate, potentially leading to the selective formation of one diastereomer over another when multiple stereocenters are present.

Principles of Sustainable Synthesis for Sulfur-Containing Heterocycles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve resource efficiency. premiumbeautynews.comkaust.edu.sanih.gov The synthesis of this compound and other sulfur-containing heterocycles can benefit significantly from the application of these principles.

A key concept in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comnih.govnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. The tandem Michael addition-Dieckmann condensation, while effective, generates byproducts during the condensation step, thus having a lower atom economy than ideal addition reactions.

The use of biocatalysis is another cornerstone of sustainable synthesis. personalcaremagazine.comrsc.org Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), are highly selective, and are derived from renewable resources. The use of ketoreductases for the synthesis of chiral thiolanols is a prime example of how biocatalysis can provide a greener alternative to traditional chemical methods that may require harsh reagents or protecting groups. nih.gov

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic process. The development of reactions that can be performed in water or other environmentally benign solvents, or even under solvent-free conditions, is a major goal of green chemistry. Additionally, replacing hazardous reagents with safer alternatives contributes to a more sustainable process.

Table 3: Green Chemistry Metrics for Synthesis Evaluation

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Maximize |

| E-Factor | (Total waste (kg) / Product (kg)) | Minimize |

| Reaction Mass Efficiency | (Mass of desired product / Total mass of reactants) x 100% | Maximize |

| Use of Renewable Feedstocks | Utilize starting materials from biological sources. | Increase |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Favor |

By integrating these principles into the design of synthetic routes for this compound, chemists can develop more environmentally friendly and economically viable manufacturing processes.

Mechanistic Investigations of 5 Methylthiolan 3 One Formation and Transformation

Reaction Mechanisms in Organic Synthesis of Thiolanones

The synthesis of the thiolane ring system, particularly substituted thiolane-3-ones like 5-Methylthiolan-3-one, can be achieved through various organic reactions. Intramolecular cyclization reactions are a common and effective strategy for constructing such five-membered rings.

One of the most prominent methods for the synthesis of cyclic β-keto esters is the Dieckmann condensation . organic-chemistry.orgwikipedia.orgnumberanalytics.comchemistrysteps.comorganicchemistrytutor.com This intramolecular reaction involves the base-catalyzed condensation of a diester to form a cyclic β-keto ester. organic-chemistry.orgwikipedia.orgnumberanalytics.comchemistrysteps.comorganicchemistrytutor.com For the synthesis of a thiolane-3-one derivative, a diester containing a sulfur atom in the backbone would be the required starting material. The mechanism proceeds via the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a five-membered ring. Subsequent elimination of an alkoxide restores the carbonyl group, yielding the cyclic β-keto ester. wikipedia.orgorganicchemistrytutor.com In the context of this compound, a precursor with a methyl group at the appropriate position on the carbon chain would be necessary. The stability of five- and six-membered rings makes the Dieckmann condensation a highly favorable method for their formation. wikipedia.orgchemistrysteps.com

Another relevant reaction is the thia-Michael addition , which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-sulfur bond formation. researchgate.net The synthesis of this compound could be envisaged through a tandem sequence involving a thia-Michael addition followed by an intramolecular cyclization. For instance, the reaction of an appropriate thiol with an α,β-unsaturated ester could be followed by a Dieckmann-type cyclization to furnish the thiolane-3-one ring system.

The formation of related sulfur-containing heterocyclic compounds in food systems often occurs during thermal processing through complex reaction cascades like the Maillard reaction. nih.govresearchgate.net In these processes, sulfur-containing amino acids such as cysteine react with reducing sugars. nih.govacs.org The initial steps involve the formation of key intermediates like hydrogen sulfide (B99878) and various thiols, which can then react with other components to form a diverse array of volatile sulfur compounds. nih.govresearchgate.net The formation of this compound in food is likely a result of such complex thermal degradation and recombination reactions. chemicalbook.com

Degradation Pathways and Chemical Stability Studies

The stability of sulfur-containing heterocyclic compounds is influenced by various factors, including the presence of heteroatoms, ring strain, and the nature of substituents. The degradation of these compounds can proceed through several pathways, including oxidation, reduction, and ring-opening reactions.

For thiolanes, oxidation of the sulfur atom is a common degradation pathway. Thiols and thioethers can be oxidized to form sulfoxides and sulfones. masterorganicchemistry.com In the case of this compound, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter its chemical and sensory properties. The presence of the ketone functional group can also influence the stability, potentially participating in or directing degradation reactions.

The degradation of sulfur compounds is also relevant in the context of food chemistry. During thermal processing, volatile sulfur compounds can undergo further reactions, leading to a complex mixture of flavor and off-flavor compounds. nih.govresearchgate.net The stability of this compound in a food matrix would be dependent on factors such as pH, temperature, and the presence of other reactive species. researchgate.net For instance, thiols are known to be unstable and can be readily oxidized or react with other food components. researchgate.net

Photochemical and Thermochemical Transformation Mechanisms

The transformation of this compound can be induced by photochemical and thermochemical means, leading to a variety of products through distinct mechanistic pathways.

Photochemical Transformations:

Photochemical reactions of cyclic compounds often involve ring-opening or rearrangement processes. For cyclic ketones, Norrish Type I and Type II reactions are common photochemical pathways. However, for sulfur-containing rings like thiolanes, the sulfur atom can play a significant role in the photochemical behavior.

The irradiation of 2(5H)-thiophenones, which are related unsaturated sulfur heterocycles, can lead to the formation of an open-ring thioaldehyde-ketene upon excitation. researchgate.net A similar photochemical ring-opening could be a potential transformation pathway for this compound, which would involve the cleavage of a carbon-sulfur or carbon-carbon bond adjacent to the carbonyl group. The resulting diradical or zwitterionic intermediate could then undergo further reactions. The study of the photochemical ring-opening of 1,3-cyclohexadiene (B119728) has shown that such reactions can proceed through conical intersections, leading to rapid nuclear rearrangements on a femtosecond timescale. springernature.comnih.gov While not directly analogous, these studies highlight the complexity of photochemical ring-opening reactions.

Thermochemical Transformations:

Thermochemical degradation of sulfur-containing compounds is a critical process, especially in the context of food chemistry and industrial processes. nih.govcore.ac.uk The thermal decomposition of sulfur heterocycles can lead to the formation of a variety of smaller, volatile molecules. nih.govmdpi.com For this compound, heating could lead to fragmentation of the ring, potentially yielding smaller sulfur compounds, aldehydes, and ketones. The presence of the methyl group would influence the fragmentation pattern.

Studies on the thermal processing of foods have shown that sulfur-containing amino acids are key precursors to many volatile sulfur compounds. nih.govacs.org The thermal degradation of these precursors generates reactive intermediates like hydrogen sulfide, which can then participate in the formation of heterocyclic compounds. nih.gov The thermochemical transformation of this compound would likely involve radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule, such as the C-S bonds. nih.gov

Biosynthetic Pathways and Metabolic Origins of 5 Methylthiolan 3 One

Identification of Biochemical Precursors in Biological Systems

The biosynthesis of 5-Methylthiolan-3-one is intricately linked to the catabolism of the essential amino acid methionine and its metabolic relatives.

Methionine as a Primary Biosynthetic Precursor

Methionine stands as a cornerstone in the formation of a wide array of volatile sulfur compounds, including this compound. nih.govcheesescience.org In various biological systems, particularly in microorganisms crucial to food fermentation, methionine undergoes enzymatic degradation, releasing volatile sulfur-containing molecules that define the characteristic flavors and aromas. nih.govnih.govoup.com The catabolism of methionine is a key process in the development of the flavor profiles of products like cheese. nih.govcheesescience.orgnih.gov

Role of Homocysteine and Pyruvate (B1213749) in Formation

Homocysteine, a demethylated derivative of methionine, is a critical intermediate in the methionine cycle and is implicated in the generation of sulfur-containing volatiles. wikipedia.orgyoutube.com The regeneration of methionine from homocysteine is a fundamental cellular process. wikipedia.orgyoutube.com While direct evidence for the specific role of pyruvate in the formation of this compound is not extensively documented, its position as a central hub in metabolism suggests its potential involvement in providing the carbon backbone for various metabolites.

Elucidation of Enzymatic Mechanisms Catalyzing Thiolanone Formation

While the precise enzymatic cascade leading to this compound is still under investigation, research into the formation of related sulfur compounds provides significant clues. Enzymes such as cystathionine (B15957) β- and γ-lyases, as well as methionine γ-lyase, are known to be instrumental in the production of methanethiol (B179389) from methionine in lactic acid bacteria and other microorganisms associated with cheese ripening. nih.govresearchgate.net These enzymes cleave carbon-sulfur bonds, initiating the release of volatile sulfur fragments that can subsequently undergo further reactions to form a variety of sulfur-containing compounds. nih.govnih.gov The synthesis of l-methionine (B1676389) analogues from l-homocysteine (B555025) and organic thiols has been demonstrated using O-acetyl-l-homoserine sulfhydrolases from Saccharomyces cerevisiae, highlighting the enzymatic potential for creating diverse sulfur compounds. uni-freiburg.denih.gov

Microbial Biotransformation and Production: Focus on Yeasts, Chitinophaga, and Lactic Acid Bacteria

A diverse range of microorganisms are capable of producing sulfur-containing compounds, contributing significantly to the flavor and aroma of fermented foods.

Yeasts: Saccharomyces cerevisiae is well-known for its ability to produce various flavor compounds during fermentation. While its direct production of this compound is not explicitly detailed in the reviewed literature, its capacity to synthesize l-methionine analogues and its central role in fermentation make it a candidate for involvement in such biosynthetic pathways. uni-freiburg.denih.govnih.gov

Chitinophaga: Notably, a study has reported the synthesis and characterization of 2-methyltetrahydrothiophen-3-one (B78238), an isomer of the target compound, by Chitinophaga sp. nih.gov This finding strongly suggests that this bacterial genus possesses the necessary enzymatic machinery for the formation of the thiolanone ring structure. Chitinophaga species are known for their metabolic versatility, including the production of various secondary metabolites and enzymes with industrial applications. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org

Lactic Acid Bacteria (LAB): Lactic acid bacteria are paramount in the development of cheese flavor, largely due to their metabolism of amino acids, including methionine, to produce volatile sulfur compounds. nih.govnih.govnih.gov Strains of lactobacilli and lactococci have been shown to produce a variety of volatile sulfur compounds from methionine, although the specific production of this compound is not consistently reported across all species and strains. nih.gov The production of these compounds is strain-specific and influenced by the presence of other compounds like cysteine. nih.gov

Integration of this compound Biosynthesis within Primary and Secondary Metabolic Networks

The formation of this compound is not an isolated event but is deeply integrated within the broader metabolic framework of the cell. The methionine salvage pathway, a crucial route for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), highlights the interconnectedness of primary metabolism with the generation of sulfur compounds. nih.gov SAM itself is a universal methyl donor involved in numerous biosynthetic and regulatory processes. youtube.com

The production of flavor compounds by microorganisms is a facet of their secondary metabolism, often occurring when primary growth has slowed. The synthesis of this compound and related compounds is likely subject to complex regulatory mechanisms that balance the cell's need for essential amino acids with the production of these specialized metabolites. Microbial engineering efforts are increasingly focused on understanding and manipulating these pathways to enhance the production of desirable flavor compounds for industrial applications. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Methylthiolan 3 One

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 5-Methylthiolan-3-one. d-nb.info In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a long capillary column. cmbr-journal.com As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The retention time (the time it takes for the compound to travel through the column) provides one level of identification, while the mass spectrum provides definitive structural information. For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared against a calibration curve generated from standards of known concentration. cmbr-journal.comnih.gov

Table 1: Illustrative GC-MS Operating Parameters for this compound Analysis GC-MS ParametersParameterConditionGC ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar columnCarrier GasHelium at a constant flow of 1.0 mL/minInjector Temperature250 °COven ProgramInitial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minMS Ion SourceElectron Impact (EI) at 70 eVMS Quadrupole Temp150 °CScan Rangem/z 35-350

For highly complex matrices where one-dimensional GC may provide insufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity. nih.govresearchgate.net This technique utilizes two different columns connected in series via a modulator. mdpi.com The effluent from the first, typically non-polar, column is continuously trapped, focused, and re-injected onto a second, shorter column of different polarity (e.g., a polar column). researchgate.net This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity).

When coupled with a quadrupole mass spectrometer (qMS), GC×GC-qMS provides a powerful tool for the detailed volatile profiling of samples containing this compound. dlr.de The enhanced separation resolves co-eluting peaks, allowing for cleaner mass spectra and more confident identification of trace-level components. The development of high-speed scanning single quadrupole mass spectrometers has made their coupling with GC×GC increasingly viable. dlr.de

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, robust, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from various sample matrices. researchgate.netnews-medical.net The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. news-medical.net

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix effects. nih.gov For a sulfur-containing ketone like this compound, a fiber with a mixed-phase coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often effective. d-nb.infonih.gov

Table 2: Key Parameters for HS-SPME Method Optimization HS-SPME ParametersParameterTypical Range/OptionsFiber CoatingCAR/PDMS, DVB/CAR/PDMS, PDMS/DVBExtraction Temperature40 - 80 °C (influences vapor pressure)Extraction Time15 - 60 minAgitationStirring or sonication to facilitate equilibriumDesorption Temperature250 - 280 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. nih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the methyl group protons and the protons on the thiolanone ring at positions 2, 4, and 5. docbrown.info The chemical shifts (δ) would be influenced by the adjacent sulfur atom and the carbonyl group. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help establish the connectivity of the atoms. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted NMR DataNucleusPositionPredicted Chemical Shift (ppm) & Splitting¹HCH₃~1.3 (doublet)¹HH-5~3.1 (multiplet)¹HH-2, H-4~2.6 - 3.0 (multiplets)¹³CC=O (C-3)~205-215¹³CC-2, C-4~45-55¹³CC-5~35-45¹³CCH₃~20

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. rsc.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. rsc.org For this compound, the most prominent absorption band in its IR spectrum would be the strong C=O (carbonyl) stretch, typically appearing around 1715-1700 cm⁻¹. researchgate.net Other characteristic absorptions would include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 3000-2850 cm⁻¹) and potentially weaker C-S stretching vibrations at lower wavenumbers (around 700-600 cm⁻¹). scielo.org.zamdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. nih.gov The key chromophore in this compound is the carbonyl group. It exhibits a relatively weak n→π* electronic transition, which is expected to result in an absorption maximum in the UV region, typically around 280-300 nm. researchgate.net The exact position and intensity of this peak can be influenced by the solvent used for the analysis.

Table 4: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound IR and UV-Vis DataSpectroscopyVibration/TransitionExpected Wavenumber (cm⁻¹)/Wavelength (nm)IRC-H stretch (sp³)~2960-2850IRC=O stretch~1710 (strong)IRCH₂ bend~1465IRC-S stretch~700-600 (weak)UV-Visn→π* (C=O)~295 nm

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass of a molecule with extremely high accuracy, typically to within 5 ppm (parts per million). measurlabs.comresearchgate.net This precision is possible because the exact mass of an atom is not an integer value (a phenomenon known as the mass defect), with the exception of carbon-12. nih.gov

HRMS allows for the unambiguous determination of a molecule's elemental formula. alevelchemistry.co.uk For this compound (C₅H₈OS), HRMS can easily distinguish it from other compounds that have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a compound in a complex mixture without relying solely on chromatographic retention time. nih.govnih.gov

Table 5: HRMS for Distinguishing Isobaric Compounds HRMS DataCompoundFormulaCalculated Exact Mass (Da)5-Methylthiolan-3-oneC₅H₈OS116.0347Cyclohexane-1,2-dioneC₆H₈O₂112.04734-Methyl-2-pentenalC₆H₁₀O98.0732

Conformational Analysis via Molecular Beam Fourier Transform Microwave Spectroscopy

The three-dimensional structure and conformational preferences of a molecule dictate many of its physical and chemical properties. For a flexible molecule like this compound, which has a non-planar five-membered ring, multiple low-energy conformations are possible. researchgate.net Conformational analysis studies the energetics between these different spatial arrangements. lumenlearning.comunicamp.br

Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is an exceptionally high-resolution technique perfectly suited for this purpose. academie-sciences.fr In this method, the molecule is introduced into a high-vacuum chamber within a supersonic expansion, which cools it to rotational temperatures of just a few Kelvin (1-3 K). academie-sciences.fr This cooling process collapses the population of molecules into only the lowest energy rotational and conformational states. By pulsing microwave radiation into the chamber, the rotational transitions of each distinct conformer can be measured with incredible precision. nist.govlibretexts.org

From the resulting spectrum, highly accurate rotational constants are determined for each conformer. These constants are directly related to the molecule's moments of inertia, which allows for the precise determination of its geometric structure. nih.gov This enables researchers to distinguish between different conformers, such as those where the methyl group is in an axial versus an equatorial position, and to determine their relative energies and the barriers to interconversion between them.

Theoretical Chemistry and Computational Studies of 5 Methylthiolan 3 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure, molecular geometry, and bonding characteristics of molecules. These methods, which solve the Schrödinger equation for a given system, provide a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying a wide range of chemical systems, including sulfur-containing heterocycles. DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy.

In the context of thiolane derivatives, DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies, and electronic properties. For instance, DFT studies on related thiophene (B33073) derivatives have been used to investigate their structural and electronic properties. nih.gov The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP are often paired with basis sets such as 6-31G* or larger to accurately model molecules containing second-row elements like sulfur. nih.gov For 5-Methylthiolan-3-one, DFT could be employed to analyze the influence of the methyl group on the ring conformation and the electronic environment of the carbonyl and thioether functionalities.

A hypothetical application of DFT to this compound could involve calculating key molecular properties. The table below illustrates the type of data that could be generated.

| Property | Hypothetical Calculated Value (B3LYP/6-31G*) | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~-6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~-1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~5.3 eV | Provides an estimate of chemical reactivity and electronic transition energy. |

This table is illustrative and not based on actual published data for this compound.

The application of DFT extends to understanding reaction mechanisms. For example, studies on the reaction of thiols with α,β-unsaturated carbonyls have utilized DFT to map out reaction pathways and determine activation energies, providing insights into the reactivity of the thiol group. nih.gov Similarly, DFT has been used to study the thionation of carbonyl compounds, a reaction relevant to the chemistry of ketones. unict.it

For more accurate predictions of molecular properties, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide benchmark-quality data. Ab initio methods are particularly useful for studying systems where electron correlation effects are significant.

Studies on hypervalent sulfur hydrides have utilized ab initio calculations to understand bonding and reaction intermediates in sulfur chemistry. acs.org For this compound, high-level calculations could be used to precisely determine its conformational energies, rotational barriers of the methyl group, and the nature of its low-lying electronic excited states. While computationally expensive for routine calculations, these methods are invaluable for validating results from less demanding methods like DFT.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. The flexibility of the five-membered thiolane ring and the orientation of the methyl group would be key aspects to investigate. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of accurate force fields for sulfur-containing compounds is an active area of research.

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with quantum mechanical calculations for the forces, offers a more accurate but computationally intensive approach. AIMD has been used to study the photorelaxation dynamics of thiophene, revealing complex pathways involving ring opening and intersystem crossing. rsc.org This type of study could, in principle, be applied to understand the photochemical behavior of this compound.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several transformations could be investigated computationally. For example, the reduction of the carbonyl group to form 5-methylthiolan-3-ol, or reactions involving the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. Computational studies on the reactions of thiols and sulfides with hydroperoxides have provided valuable energetic data for such oxidation processes. whiterose.ac.uk

A computational study on a hypothetical transformation, such as the enolization of this compound, would involve locating the transition state for the proton transfer. The calculated activation energy would provide a quantitative measure of the kinetic barrier for this process. The table below presents hypothetical data for such a study.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Significance |

| Keto-Enol Tautomerization (uncatalyzed) | ~40-50 | High barrier indicates a slow process without a catalyst. |

| Acid-Catalyzed Enolization | ~15-25 | Lower barrier indicates a significantly faster reaction in the presence of acid. |

| Base-Catalyzed Enolization | ~10-20 | Even lower barrier suggests that enolization is most favorable under basic conditions. |

This table is illustrative and not based on actual published data for this compound.

Spectroscopic Parameter Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation and interpretation. For this compound, this could include the prediction of its NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

DFT calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has become a valuable tool in structure elucidation. Similarly, the calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. It is standard practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

The prediction of electronic spectra using time-dependent DFT (TD-DFT) can provide insights into the nature of electronic transitions. For this compound, TD-DFT could be used to predict the n→π* transition associated with the carbonyl group and other higher-energy transitions. The results of such calculations can be compared with experimental UV-Vis spectra to confirm the electronic structure of the molecule. Studies on related systems have demonstrated the utility of combining experimental and computational approaches to understand excited-state dynamics. acs.org

Role and Significance in Natural Systems: an Academic Perspective

Contribution to Organoleptic Profiles in Fermented Products

The sensory contribution of volatile compounds in fermented products is a complex phenomenon dictated by the molecule's intrinsic properties and its interactions within the food matrix. 5-Methylthiolan-3-one is significant in this context, particularly due to its contribution to the aroma of products like wine nih.gov. The perception of such aroma compounds depends on their release from the food into the vapor phase, which allows them to reach the olfactory receptors researchgate.net.

The impact of a volatile compound on the sensory profile of a food or beverage is fundamentally linked to its concentration and its odor detection threshold. Sulfur-containing compounds, often referred to as polyfunctional thiols, are known for being potent aromatics with extremely low detection thresholds, often in the range of nanograms per liter (parts per trillion) . While specific sensory threshold data for this compound is not detailed in the provided research, the principle is illustrated by other key thiols found in fermented beverages like wine. For instance, compounds like 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (B1210297) (3SHA), and 4-mercapto-4-methylpentan-2-one (4MMP) have perception thresholds as low as 3 to 60 nanograms per liter in a wine matrix nih.gov.

The determination of these thresholds is a critical aspect of flavor chemistry. It is often established using methods like the three-alternative forced choice (3-AFC) ascending concentration series, as outlined by the American Society for Testing and Materials (ASTM) researchgate.net. The matrix in which the compound is present significantly influences its perception; for example, odor thresholds for a given flavoring can be substantially different in water compared to a more complex medium like milk researchgate.net. This matrix effect underscores the importance of evaluating aroma compounds within the specific food system of interest.

Table 1: Sensory Thresholds and Descriptors for Key Volatile Thiols in Wine This table provides examples of related sulfur compounds to illustrate the concept of low sensory thresholds.

| Compound Name | Odor Descriptor(s) | Sensory Threshold (in wine) |

| 3-Sulfanylhexan-1-ol (3SH) | Grapefruit, Tropical Fruit | 60 ng/L |

| 3-Sulfanylhexyl acetate (3SHA) | Passionfruit | 4.2 ng/L |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Boxwood, Cat Urine | 3 ng/L |

| Furfurylthiol (FFT) | Roasted Coffee | 2 ng/L |

| Source: nih.govoenobrands.com |

The final perceived aroma of a food product is rarely the result of a single compound. Instead, it arises from the complex interplay of numerous volatile molecules. The food matrix, which includes non-volatile components like proteins, lipids, and carbohydrates, plays a crucial role in modulating the release of these aroma compounds researchgate.net. The physicochemical properties of a volatile compound, such as its solubility and vapor pressure, determine its partitioning between the food and the air, and thus its perceived intensity researchgate.net.

Interactions can be synergistic or suppressive. In some red wines, for example, an interaction between 3-mercaptohexanol and 4-mercapto-4-methylpentan-2-one has been suggested to be responsible for characteristic blackcurrant notes oenobrands.com. Similarly, the perception of a compound like this compound would be influenced by the presence of other volatiles, such as esters, alcohols, and other sulfur compounds within the food matrix nih.govmdpi.com. The matrix itself can retain or release compounds based on their hydrophobicity. Hydrophilic compounds are more soluble in the aqueous phase, while hydrophobic compounds may be retained by lipids, affecting their availability for aroma perception researchgate.netresearchgate.net. These interactions highlight that the contribution of any single compound to flavor cannot be considered in isolation mdpi.com.

Ecological and Biological Relevance, Including Microbial Interactions

Beyond its role as a flavor component, this compound has biological origins. The compound is known to be produced by microorganisms nih.gov. Specific research has identified the bacterium Chitinophaga Fx7914 as a producer of 2-methyltetrahydrothiophen-3-one (B78238) (this compound) nih.gov. This demonstrates a direct link between microbial activity and the formation of this specific aroma compound.

The study of microbial interactions is essential to understanding the ecology of complex systems, from soil to the oral cavity to fermented foods nih.govnih.gov. In the context of fermented products, the metabolic activities of various yeast and bacteria strains are directly responsible for the synthesis of a vast array of flavor-active compounds from precursors present in the raw materials nih.gov. The production of this compound by Chitinophaga is a clear example of how a specific microbe can contribute a unique chemical signature to its environment, which in a food system, is perceived as a distinct aroma note nih.gov.

Formation Dynamics During Biological Processes such as Fermentation and Aging

The formation of this compound can occur through both chemical reactions during food processing and, significantly, through biological pathways during processes like fermentation nih.gov. Research into its biosynthesis by Chitinophaga Fx7914 has shown that the amino acid methionine serves as a precursor nih.gov.

The elucidated biosynthetic pathway involves several steps. One part of the final molecule originates from homocysteine (itself derived from methionine), which is converted to 3-mercaptopropanal. The second required building block is pyruvate (B1213749). An acyloin-forming reaction combines these components to create a key intermediate, which then cyclizes. Subsequent dehydration and tautomerization lead to the final product, this compound nih.gov.

This microbial pathway is analogous to the formation of other critical aroma thiols in wine, which are also not present in the original grape must but are released and transformed by yeast during alcoholic fermentation from non-volatile precursors nih.govresearchgate.net. For instance, 3-sulfanylhexan-1-ol (3SH) is formed by yeast from precursors like 3-S-cysteinylhexan-1-ol (Cys-3SH) and 3-S-glutathionylhexan-1-ol (GSH-3SH) found in grape skins nih.govoenobrands.com. The formation of this compound from methionine by bacteria represents another important pathway by which microbial metabolism generates the complex volatile profiles of fermented foods nih.gov.

Emerging Research Directions and Future Perspectives for 5 Methylthiolan 3 One Studies

Unexplored Biosynthetic Routes and Novel Enzymatic Systems

The natural formation of 5-Methylthiolan-3-one is believed to occur through complex Maillard reactions and the degradation of sulfur-containing amino acids. However, the precise biosynthetic pathways and the enzymatic machinery involved remain largely uncharacterized. Future research is anticipated to focus on elucidating these mechanisms, which could unlock new avenues for its biotechnological production.

A promising area of investigation lies in the exploration of microbial fermentation. While microorganisms like bacteria, yeasts, and fungi have been utilized to produce a variety of natural flavors, their application for savory meat flavors is a more recent development. europa.eu For instance, research into the fermentation of spices using basidiomycete mycelium to create savory flavor extracts points towards the potential of fungi in producing complex aroma profiles. europa.eu A recent patent highlights the use of fungi from the phylum Basidiomycota in submerged cultures to produce meat-like flavors, including organosulfur compounds like 2-methyl-3-furanthiol, which is structurally related to this compound. google.com This suggests that similar fungal systems could be harnessed or engineered for the specific biosynthesis of this compound. The addition of sulfur sources, such as thiamine, to the culture medium has been shown to significantly enhance the production of these meaty aroma compounds. google.com

Future studies will likely involve screening diverse microbial populations for the ability to produce this compound from various precursors. The identification and characterization of novel enzymes, such as methyltransferases and those involved in the cyclization of sulfur-containing precursors, will be crucial. nih.gov Understanding the mode of action of these enzymes could pave the way for the development of cell-free enzymatic systems for the controlled synthesis of this flavor compound.

Advanced Computational Approaches for Predictive Modeling of Chemical Behavior

The relationship between a molecule's structure and its perceived odor is a complex puzzle that researchers are increasingly tackling with computational tools. nih.gov Advanced computational approaches, particularly machine learning and predictive modeling, are set to revolutionize the study of aroma compounds like this compound. nih.govplos.org These models aim to predict the odor character and intensity of a chemical based on its physicochemical properties, such as its mass spectrum or molecular structure. nih.govplos.org

One approach involves using a multi-layer neural network to predict odor descriptors from a molecule's mass spectrum. nih.gov By reducing the dimensionality of the mass spectra data and clustering odor descriptors using natural language processing, it is possible to predict a group of descriptors for a target chemical. nih.gov Although not yet specifically applied to this compound, such models have shown success in predicting odor characteristics for a wide range of molecules with a notable degree of accuracy. nih.govplos.org

Future research will likely focus on developing more refined predictive models that can account for the nuances of sulfur-containing compounds. This could involve incorporating higher-order interactions within the molecular structure to provide a more detailed representation of how molecular features contribute to odor perception. arxiv.org The development of models that can accurately predict the odor profiles of individual stereoisomers of chiral molecules like this compound is another significant frontier. nih.gov These predictive tools will not only accelerate the discovery of new flavor compounds but also aid in the targeted design of molecules with specific desired aroma profiles.

Table 1: Computational Approaches in Odor Prediction

| Computational Technique | Application in Odor Science | Potential for this compound |

| Machine Learning (Neural Networks) | Predicts odor character from physicochemical properties like mass spectra. nih.govplos.org | Prediction of meaty, savory, and other subtle aroma notes. |

| Natural Language Processing | Clusters verbal odor descriptors to refine prediction models. nih.gov | More precise description of its complex aroma profile. |

| GNNs (Graph Neural Networks) | Generates odor mappings that maintain perceptual relationships. arxiv.org | Understanding how structural variations affect its meaty aroma. |

| Dose-Response Curve Modeling | Predicts odor intensity at different concentrations. semanticscholar.org | Determining optimal concentration for desired flavor impact. |

Development of Novel Analytical Probes for In-Situ Detection

The accurate and real-time detection of volatile sulfur compounds (VSCs) in complex matrices like food is a significant analytical challenge due to their low concentrations and high reactivity. nih.govfrontiersin.org Current methods often rely on gas chromatography coupled with specialized detectors like sulfur chemiluminescence detectors (SCD) or mass spectrometry (GC-MS). nih.govfrontiersin.org While effective, these techniques typically require sample preparation and are not suited for in-situ measurements.

The future of VSC analysis lies in the development of novel analytical probes and sensors that can provide rapid, on-site detection. Research into fluorescent probes has shown promise for the selective and sensitive detection of sulfur dioxide and its derivatives in food samples and biological systems. researchgate.net These probes can be designed to exhibit a colorimetric or fluorescent response upon reacting with the target analyte. researchgate.net Another avenue of exploration is the use of quantum dots loaded into hydrogel beads, which can visually detect SO2 residues in food. researchgate.net

For in-situ food quality monitoring, electronic noses (e-noses) equipped with arrays of gas sensors are being developed. nih.gov These devices can be trained to recognize the unique aroma profiles of different food products, including the presence of specific VSCs. While not yet specific to this compound, the advancement of these technologies could lead to the creation of highly selective probes and portable e-noses capable of monitoring its formation during food processing or fermentation in real-time. This would be invaluable for quality control and process optimization in the food industry.

Strategies for Controlled Bioproduction and Biotransformation

The increasing consumer demand for natural ingredients has spurred research into biotechnological methods for producing flavor compounds. europa.eu Strategies for the controlled bioproduction and biotransformation of this compound are a key area of future research, aiming to provide a sustainable and cost-effective alternative to chemical synthesis.

Microbial fermentation is a particularly promising approach. wikipedia.org The production of meat-like flavors can be achieved through the fermentation of precursors like reducing sugars and sulfur-containing amino acids (e.g., cysteine and methionine) by various microorganisms. researchgate.netscienceasia.org The use of specific fungal strains, such as those from the phylum Basidiomycota, has been shown to generate meaty aroma compounds. google.com Future work will likely focus on optimizing fermentation conditions, including the selection of microbial strains, nutrient composition, and process parameters, to maximize the yield and purity of this compound.

Metabolic engineering offers a more targeted approach to enhancing bioproduction. nih.govnih.gov This involves the rational modification of the genetic makeup of a microorganism to redirect metabolic pathways towards the synthesis of the desired compound. nih.govwindows.net For this compound, this could involve overexpressing genes that encode for key enzymes in its biosynthetic pathway or knocking out genes that lead to the formation of undesirable byproducts. By fine-tuning the expression of individual enzymes, it is possible to overcome bottlenecks in the biosynthetic pathway and significantly increase product titers. nih.gov The development of microbial cell factories specifically designed for the high-level production of this compound is a long-term goal of this research direction.

Stereoisomeric Specific Research and Functional Differentiation of Enantiomers

Chirality plays a crucial role in the perception of flavor and fragrance compounds, with different enantiomers of a molecule often exhibiting distinct sensory properties. nih.gov While the stereochemistry of this compound has not been extensively studied, it is likely that its enantiomers possess different aroma profiles and sensory thresholds.

Future research in this area will necessitate the development of robust methods for the chiral separation and analysis of this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers. nih.gov Various types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have been successfully used for the separation of a wide range of chiral pharmaceutical and flavor compounds. nih.gov Optimizing the mobile phase and other chromatographic conditions will be essential for achieving baseline separation of the enantiomers of this compound. sigmaaldrich.com

Once separated, the individual enantiomers can be subjected to sensory evaluation to determine their specific aroma characteristics and odor thresholds. This functional differentiation is critical for understanding which stereoisomer is responsible for the desired meaty and savory notes. Such knowledge would be invaluable for the targeted synthesis or bioproduction of the more potent or desirable enantiomer, leading to the development of more refined and impactful flavor formulations.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.